Endomorphin 2
Übersicht
Beschreibung
Endomorphin-2 is an endogenous opioid peptide, one of the two known endomorphins. It has the amino acid sequence L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide . This compound is a high-affinity, highly selective agonist of the μ-opioid receptor. Endomorphin-2 is primarily found in the spinal cord and lower brainstem, where it plays a significant role in pain modulation .
Wissenschaftliche Forschungsanwendungen
Endomorphin-2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation.
Biologie: Untersucht wegen seiner Rolle bei der Schmerzminderung und Neurotransmission.
Medizin: Als potenzielles Analgetikum mit weniger Nebenwirkungen im Vergleich zu traditionellen Opioiden erforscht.
Industrie: Wird bei der Entwicklung neuer Schmerztherapieverfahren und Medikamentenabgabesysteme eingesetzt .
5. Wirkmechanismus
Endomorphin-2 entfaltet seine Wirkung durch Bindung an den μ-Opioidrezeptor. Diese Bindung hemmt die Freisetzung von Neurotransmittern, was zu einer reduzierten neuronalen Erregbarkeit und Schmerzempfindung führt. Darüber hinaus induziert Endomorphin-2 die Freisetzung von Dynorphin A und [Met]Enkephalin, die jeweils die κ- und δ-Opioidrezeptoren aktivieren. Diese Aktivierung mehrerer Rezeptoren trägt zu seiner analgetischen Wirkung bei .
Ähnliche Verbindungen:
Endomorphin-1: Ein weiteres endogenes Opioidpeptid mit der Sequenz L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalaninamid. Es kommt häufiger im Gehirn und im oberen Hirnstamm vor.
β-Endorphin: Ein längeres Peptid mit breiterer Rezeptoraffinität.
Dynorphin A: Ein Opioidpeptid, das hauptsächlich den κ-Opioidrezeptor aktiviert
Einzigartigkeit von Endomorphin-2: Endomorphin-2 ist aufgrund seiner hohen Selektivität und Affinität für den μ-Opioidrezeptor einzigartig, was es zu einem potenten Analgetikum mit möglicherweise weniger Nebenwirkungen macht. Seine Prävalenz im Rückenmark und im unteren Hirnstamm unterscheidet es auch von Endomorphin-1, das im Gehirn stärker konzentriert ist .
Wirkmechanismus
Target of Action
Endomorphin-2 (EM-2) is an endogenous opioid peptide, one of the two endomorphins . It has a high affinity and is a highly selective agonist of the μ-opioid receptor . This receptor has been proposed to be the actual endogenous ligand of EM-2, rather than the endorphins .
Mode of Action
EM-2 interacts with its primary target, the μ-opioid receptor, to produce analgesia in animals . The action of EM-2 differs from that of its counterpart, Endomorphin-1 (EM-1), as EM-2 additionally induces the release of dynorphin A and [Met]enkephalin in the spinal cord and brain by an unknown mechanism . These in turn activate the κ- and δ-opioid receptors, respectively . A portion of the analgesic effects of EM-2 is dependent on this action .
Biochemical Pathways
The activation of the μ-opioid receptor by EM-2 leads to the release of dynorphin A and [Met]enkephalin . These substances then activate the κ- and δ-opioid receptors, respectively . This suggests that EM-2 is involved in a complex biochemical pathway that involves multiple opioid receptors and their respective ligands .
Pharmacokinetics
It is known that em-2 is very unstable in vivo, with an in vitro half-life of less than 5 minutes in rat brain homogenate . For example, EM-2 showed 85% degradation within 30 minutes in rat brain homogenate and when incubated with dipeptidyl peptidase IV (DPP IV) . Additionally, there was approximately 30–35% degradation of EM-2 at 30 minutes after incubation with the enzymes carboxypeptidase Y and aminopeptidase M .
Result of Action
The activation of the μ-opioid receptor by EM-2 leads to analgesic effects in animals . Moreover, while EM-1 produces conditioned place preference, a measure of drug reward, EM-2 produces conditioned place aversion, an effect which is dynorphin A-dependent .
Action Environment
The environment in which EM-2 acts can influence its action, efficacy, and stability. For instance, EM-2 is more prevalent in the spinal cord , suggesting that its action may be more pronounced in this region.
Biochemische Analyse
Biochemical Properties
Endomorphin-2 has a high affinity and selectivity for the μ-opioid receptor . It interacts with this receptor, binding it exclusively and strongly . This interaction is crucial for its role in biochemical reactions .
Cellular Effects
Endomorphin-2 exerts significant effects on various types of cells and cellular processes . It influences cell function by inducing the release of dynorphin A and [Met]enkephalin in the spinal cord and brain . This action activates the κ- and δ-opioid receptors, respectively, and a portion of the analgesic effects of Endomorphin-2 is dependent on this action .
Molecular Mechanism
Endomorphin-2 exerts its effects at the molecular level through its high affinity and selectivity for the μ-opioid receptor . It binds to this receptor exclusively and strongly . This binding interaction is crucial for its mechanism of action .
Temporal Effects in Laboratory Settings
Endomorphin-2 has been shown to exert potent anti-inflammatory effects in both acute and chronic peripheral inflammation . Endomorphin-2 itself is very unstable in vivo, with an in vitro half-life of less than 5 min in rat brain homogenate .
Dosage Effects in Animal Models
Endomorphin-2 produces analgesia in animals . The distinguished antinociceptive property of Endomorphin-2 in acute and chronic pain, including neuropathic pain, cancer pain, and inflammatory pain, has been revealed and investigated for therapeutic purposes .
Metabolic Pathways
Endomorphin-2 is involved in the opioid peptide family’s metabolic pathways . It interacts with the μ-opioid receptor, which is crucial for its role in these pathways .
Transport and Distribution
Endomorphin-2 is distributed throughout the central and peripheral nervous systems . It is mainly detected in the spinal cord and lower brainstem .
Subcellular Localization
Endomorphin-2 is located within the mammalian central nervous system and immune tissues . Its subcellular localization and any effects on its activity or function are crucial for its role in many major physiological processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Endomorphin-2 erfolgt mittels Festphasen-Peptidsynthese (SPPS). Der Prozess beginnt typischerweise mit der Anbindung der ersten Aminosäure an ein Harz, gefolgt von der sequenziellen Zugabe geschützter Aminosäuren. Die Schutzgruppen werden entfernt und das Peptid vom Harz abgespalten. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Endomorphin-2 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Ausbeute zu verbessern. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Endomorphin-2 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann am Tyrosinrest auftreten und zur Bildung von Dityrosin führen.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber die Reduktion von Disulfidbrücken beinhalten, falls vorhanden.
Substitution: Substitutionsreaktionen können an den Aminosäureresten auftreten und zur Bildung von Analogen führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT).
Substitution: Verschiedene Aminosäurederivate unter kontrollierten Bedingungen.
Hauptprodukte:
Oxidation: Dityrosin und andere oxidierte Derivate.
Reduktion: Reduzierte Peptidformen.
Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.
Vergleich Mit ähnlichen Verbindungen
Endomorphin-1: Another endogenous opioid peptide with the sequence L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalaninamide. It is more prevalent in the brain and upper brainstem.
β-Endorphin: A longer peptide with broader receptor affinity.
Dynorphin A: An opioid peptide that primarily activates the κ-opioid receptor
Uniqueness of Endomorphin-2: Endomorphin-2 is unique due to its high selectivity and affinity for the μ-opioid receptor, making it a potent analgesic with potentially fewer side effects. Its prevalence in the spinal cord and lower brainstem also distinguishes it from endomorphin-1, which is more concentrated in the brain .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJHWXXXIMEHKW-LJWNLINESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415506 | |
Record name | Endomorphin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
141801-26-5 | |
Record name | Endomorphin 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141801265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Endomorphin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAPEPTIDE-15 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PH5M0466G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 131 °C | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Endomorphin-2?
A: Endomorphin-2 exhibits high affinity and selectivity for the μ-opioid receptor (MOPr) [, , , , , , ], particularly the proposed μ1-opioid receptor subtype [].
Q2: How does Endomorphin-2 interact with the MOPr?
A: While the exact binding mechanism is still under investigation, research suggests that Endomorphin-2 adopts a cis conformation around the Tyr-Pro peptide bond for optimal interaction with the MOPr []. This interaction initiates a cascade of downstream signaling events.
Q3: What are the downstream effects of Endomorphin-2 binding to MOPr?
A: Endomorphin-2 binding to MOPr activates G proteins, primarily Gi/o proteins [, ]. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels []. Additionally, Endomorphin-2 exhibits biased agonism towards β-arrestin recruitment, which may contribute to its distinct pharmacological profile [].
Q4: How does Endomorphin-2-induced MOPr activation differ from other opioid agonists?
A: Endomorphin-2 demonstrates a preference for activating the μ1-opioid receptor subtype, inducing dynorphin A (1-17) release in the spinal cord, which subsequently activates κ-opioid receptors [, ]. This sets it apart from Endomorphin-1, which primarily activates a different μ-opioid receptor subtype [, ].
Q5: Does Endomorphin-2 interact with other receptors besides MOPr?
A: While Endomorphin-2 displays high selectivity for MOPr, studies suggest potential interaction with κ3-opioid receptors with moderate affinity [].
Q6: What is the molecular formula and weight of Endomorphin-2?
A6: Endomorphin-2 has a molecular formula of C25H32N4O5 and a molecular weight of 468.55 g/mol.
Q7: Is there any spectroscopic data available for Endomorphin-2?
A: Yes, circular dichroism studies have been employed to analyze the conformational changes in Endomorphin-2 analogs with different chirality, providing insights into structural requirements for MOPr binding []. Additionally, 1H NMR spectroscopy has been used to elucidate the solution conformation of Endomorphin-2 and its analogs, highlighting the importance of the cis Tyr-Pro amide bond [, ].
Q8: How do structural modifications impact the activity of Endomorphin-2?
A: Modifications, particularly at positions 2 and 4, significantly influence Endomorphin-2's activity. For example, replacing Pro2 with D-Pro generates a partial agonist with antagonistic properties []. Incorporating D-1-Nal or D-2-Nal at position 4 yields compounds with μ-opioid receptor antagonist activity [].
Q9: What is the significance of the C-terminal amide group in Endomorphin-2?
A: Replacing the C-terminal amide group with a carboxyl group increases the peptide's flexibility, potentially impacting its interaction with the MOPr [].
Q10: How do endomorphin-1 and -2 differ in their structure-activity relationship?
A: While both are highly selective for MOPr, subtle differences in their structure contribute to their distinct pharmacological profiles. Notably, Endomorphin-1 is more potent at spinal sites, suggesting differences in receptor subtype preference or pharmacokinetic properties [].
Q11: What is known about the stability of Endomorphin-2?
A: Endomorphin-2 is susceptible to enzymatic degradation, particularly by dipeptidyl peptidase IV, which cleaves the Pro(2)-Phe(3) bond []. This rapid degradation limits its duration of action.
Q12: Are there strategies to improve the stability of Endomorphin-2?
A: Research suggests that co-administration with dipeptidyl peptidase IV inhibitors, like Diprotin A, can enhance and prolong Endomorphin-2's antinociceptive effects []. Additionally, designing analogs resistant to enzymatic degradation is an active area of research.
Q13: What is the metabolic fate of Endomorphin-2?
A: Enzymatic degradation, particularly by dipeptidyl peptidase IV in the brain, plays a significant role in Endomorphin-2's metabolism. Initial cleavage occurs at the N-terminal, followed by the Phe-Phe bond [].
Q14: What are the primary in vitro and in vivo models used to study Endomorphin-2?
A: In vitro studies utilize isolated tissue preparations, such as the guinea pig ileum (GPI), to assess the opioid activity of Endomorphin-2 and its analogs [, , ]. In vivo studies often employ rodent models of pain, including the tail-flick, hot-plate, and paw-withdrawal tests, to evaluate the antinociceptive effects of Endomorphin-2 [, , , , , , , , ].
Q15: What other physiological effects have been observed with Endomorphin-2?
A: Beyond analgesia, Endomorphin-2 has demonstrated vasodilatory effects in rats, mediated by nitric oxide release [, ]. It also influences feeding behavior in chicks, stimulating food intake after central administration []. Additionally, Endomorphin-2 modulates cytokine production and functions related to innate immunity in macrophages [].
Q16: Is there evidence of resistance developing to Endomorphin-2?
A16: While specific studies on Endomorphin-2 resistance are limited, its close relationship with other μ-opioid agonists suggests a potential for developing tolerance and cross-tolerance with prolonged use, similar to other opioids.
Q17: Does Endomorphin-2 exhibit cross-tolerance with other opioids?
A: Studies show an asymmetric cross-tolerance between Endomorphin-1 and Endomorphin-2. Mice tolerant to Endomorphin-2 exhibit partial cross-tolerance to Endomorphin-1, but not vice-versa []. Additionally, pretreatment with DAMGO, a non-selective opioid agonist, attenuates Endomorphin-1-induced antinociception but not that of Endomorphin-2 [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.